molecular formula C4H4Cl2O4 B017593 2,3-dichlorobutanedioic acid CAS No. 19922-87-3

2,3-dichlorobutanedioic acid

Cat. No.: B017593
CAS No.: 19922-87-3
M. Wt: 186.97 g/mol
InChI Key: XSCRWBSKSVOZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R*,S*)-2,3-Dichlorosuccinic acid is an organic compound with the molecular formula C4H4Cl2O4 It is a derivative of succinic acid, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

(R*,S*)-2,3-Dichlorosuccinic acid can be synthesized through several methods. One common approach involves the chlorination of succinic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

Succinic acid+Chlorinating agent(R*,S*)-2,3-Dichlorosuccinic acid\text{Succinic acid} + \text{Chlorinating agent} \rightarrow \text{(R*,S*)-2,3-Dichlorosuccinic acid} Succinic acid+Chlorinating agent→(R*,S*)-2,3-Dichlorosuccinic acid

Industrial Production Methods

In an industrial setting, the production of (R*,S*)-2,3-Dichlorosuccinic acid may involve continuous flow reactors to ensure efficient and consistent chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity (R*,S*)-2,3-Dichlorosuccinic acid.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-2,3-Dichlorosuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated derivatives of fumaric acid.

    Reduction: Reduction reactions can convert it back to succinic acid or other partially chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated fumaric acid, while reduction can produce succinic acid.

Scientific Research Applications

(R*,S*)-2,3-Dichlorosuccinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a precursor for studying metabolic pathways involving chlorinated organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (R*,S*)-2,3-Dichlorosuccinic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: The parent compound, which lacks chlorine atoms.

    2,3-Dibromosuccinic acid: A similar compound where bromine atoms replace chlorine atoms.

    2,3-Dihydroxysuccinic acid: Another derivative with hydroxyl groups instead of chlorine.

Uniqueness

(R*,S*)-2,3-Dichlorosuccinic acid is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming various derivatives. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,3-dichlorobutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCRWBSKSVOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960849
Record name 2,3-Dichlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3856-37-9, 19922-87-3, 40471-13-4
Record name (R*,S*)-2,3-Dichlorosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019922873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-2,3-dichlorosuccinic acid
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